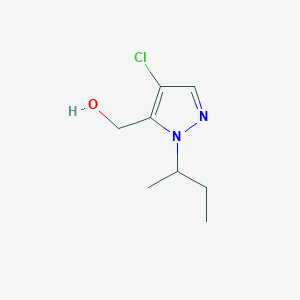

(1-Sec-butyl-4-chloro-1H-pyrazol-5-yl)methanol

Description

BenchChem offers high-quality (1-Sec-butyl-4-chloro-1H-pyrazol-5-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-Sec-butyl-4-chloro-1H-pyrazol-5-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2-butan-2-yl-4-chloropyrazol-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13ClN2O/c1-3-6(2)11-8(5-12)7(9)4-10-11/h4,6,12H,3,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCYMIMNIDQZPFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)N1C(=C(C=N1)Cl)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Molecular Structure and Conformation of 1-sec-butyl-4-chloro-pyrazole Derivatives

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized for its vast pharmacological potential.[1][2] This technical guide delves into the nuanced world of 1-sec-butyl-4-chloro-pyrazole derivatives, offering a comprehensive exploration of their synthesis, structural characterization, and conformational dynamics. By integrating established synthetic protocols with advanced analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and computational modeling, we provide a framework for understanding the critical interplay between molecular architecture and potential biological activity. This guide is designed to equip researchers and drug development professionals with the foundational knowledge and practical insights necessary to innovate within this promising class of heterocyclic compounds.

Introduction: The Significance of the Pyrazole Core

Pyrazole derivatives are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms, and they are of considerable interest in medicinal chemistry due to their wide spectrum of biological activities.[1][3] The versatility of the pyrazole ring allows for extensive structural modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[4] The introduction of a chloro-substituent at the 4-position and a sec-butyl group at the N1 position introduces specific steric and electronic features that significantly influence the molecule's three-dimensional structure and its potential interactions with biological targets. A thorough understanding of the molecular structure and conformational preferences of these derivatives is therefore paramount for the rational design of novel therapeutic agents.

Synthesis of 1-sec-butyl-4-chloro-pyrazole Derivatives

The synthesis of N-alkylated pyrazoles is a well-established area of organic chemistry.[5] The target molecule, 1-sec-butyl-4-chloro-pyrazole, can be synthesized through the N-alkylation of 4-chloropyrazole. This reaction typically involves the deprotonation of the pyrazole nitrogen followed by nucleophilic attack on an appropriate alkylating agent.

Experimental Protocol: N-Alkylation of 4-chloropyrazole

This protocol outlines a general procedure for the synthesis of 1-sec-butyl-4-chloro-pyrazole, adapted from established methods for the N-alkylation of pyrazoles.[6][7]

Materials:

-

4-chloropyrazole

-

sec-butyl bromide

-

Sodium hydride (NaH) or a suitable base

-

Anhydrous N,N-dimethylformamide (DMF) or other suitable aprotic solvent

-

Diethyl ether or ethyl acetate for extraction

-

Saturated aqueous ammonium chloride solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate for drying

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 4-chloropyrazole (1.0 eq).

-

Solvent Addition: Add anhydrous DMF via syringe.

-

Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.1 eq) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

-

Alkylation: Cool the reaction mixture back to 0 °C. Add sec-butyl bromide (1.2 eq) dropwise via the dropping funnel.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 50 mL).

-

Washing: Wash the combined organic layers with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 1-sec-butyl-4-chloro-pyrazole.

Causality Behind Experimental Choices:

-

Base Selection: Sodium hydride is a strong, non-nucleophilic base that effectively deprotonates the pyrazole nitrogen, facilitating the subsequent alkylation.

-

Solvent Choice: Anhydrous DMF is a polar aprotic solvent that is excellent for SN2 reactions, as it solvates the cation of the base while leaving the pyrazole anion highly reactive.

-

Temperature Control: The initial cooling to 0 °C controls the exothermic deprotonation reaction. The subsequent reaction at room temperature provides sufficient energy for the alkylation to proceed at a reasonable rate.

Molecular Structure Elucidation

The definitive determination of the molecular structure of 1-sec-butyl-4-chloro-pyrazole derivatives relies on a combination of spectroscopic and crystallographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution.[8] For 1-sec-butyl-4-chloro-pyrazole, a suite of 1D and 2D NMR experiments is necessary for unambiguous signal assignment.

Proper sample preparation is crucial for obtaining high-quality NMR spectra.[9][10][11]

-

Analyte Purity: Ensure the sample is of high purity, as impurities will complicate spectral interpretation.

-

Solvent Selection: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[8][9] The choice of solvent can influence chemical shifts.

-

Concentration: For ¹³C NMR, a more concentrated sample (20-50 mg) may be required to obtain a good signal-to-noise ratio in a reasonable time.[10][12]

-

Filtration: If any particulate matter is present, filter the sample through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.[10]

A combination of the following NMR experiments is recommended for the complete structural elucidation of 1-sec-butyl-4-chloro-pyrazole derivatives:

-

¹H NMR: Provides information on the number of different types of protons and their connectivity through spin-spin coupling.

-

¹³C NMR: Shows the number of different types of carbon atoms in the molecule.

-

DEPT-135: Distinguishes between CH, CH₂, and CH₃ groups.

-

COSY (Correlation Spectroscopy): A 2D homonuclear experiment that reveals proton-proton couplings, allowing for the tracing of spin systems.[2][8][13]

-

HSQC (Heteronuclear Single Quantum Coherence): A 2D heteronuclear experiment that correlates protons with their directly attached carbons.[2]

-

HMBC (Heteronuclear Multiple Bond Correlation): A 2D heteronuclear experiment that shows correlations between protons and carbons over two to three bonds, which is crucial for identifying quaternary carbons and connecting different fragments of the molecule.[8][14]

Expected NMR Spectral Features:

| Group | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) | Key HMBC Correlations |

| Pyrazole H-3 | 7.5 - 7.8 | 135 - 140 | C-5, C-4 |

| Pyrazole H-5 | 7.8 - 8.2 | 125 - 130 | C-3, C-4, N-CH |

| N-CH (sec-butyl) | 4.0 - 4.5 | 55 - 60 | Pyrazole C-5, CH₂ |

| CH₂ (sec-butyl) | 1.6 - 1.9 | 28 - 33 | N-CH, CH₃ (ethyl), CH₃ (methyl) |

| CH₃ (ethyl part) | 0.8 - 1.1 | 10 - 15 | CH₂ |

| CH₃ (methyl part) | 1.2 - 1.5 | 20 - 25 | N-CH, CH₂ |

| Pyrazole C-4 | - | 110 - 115 | H-3, H-5 |

X-ray Crystallography

Single-crystal X-ray diffraction provides an unambiguous determination of the three-dimensional atomic arrangement in the solid state.[15][16][17]

Obtaining single crystals suitable for X-ray analysis is often the most challenging step.[1][18]

-

Purity: Start with a highly purified sample of the 1-sec-butyl-4-chloro-pyrazole derivative.

-

Solvent Selection: Choose a solvent in which the compound is moderately soluble.

-

Slow Evaporation:

-

Prepare a nearly saturated solution of the compound.

-

Filter the solution into a clean vial.

-

Cover the vial with a cap that has a small hole or with parafilm punctured with a needle to allow for slow solvent evaporation.

-

Store the vial in a vibration-free location.

-

-

Vapor Diffusion:

-

Dissolve the compound in a small amount of a relatively volatile solvent.

-

Place this vial inside a larger, sealed container that contains a small amount of a less volatile solvent in which the compound is insoluble (the "anti-solvent").

-

The anti-solvent will slowly diffuse into the solution, reducing the solubility of the compound and promoting crystallization.

-

Conformational Analysis

The conformational flexibility of the 1-sec-butyl group is a key determinant of the overall shape of the molecule and its potential interactions with a biological target.

Steric and Electronic Effects

-

sec-Butyl Group: The sec-butyl group is a bulky, sterically demanding substituent.[19][20][21] Its presence on the N1 position of the pyrazole ring will influence the rotational freedom around the N-C bond. The different rotational conformers (rotamers) will have varying energies due to steric interactions between the sec-butyl group and the pyrazole ring.

-

Chloro Group: The chloro-substituent at the 4-position is an electron-withdrawing group that will influence the electronic properties of the pyrazole ring. This can affect the reactivity of the ring and its ability to participate in non-covalent interactions such as hydrogen bonding and halogen bonding.

Computational Modeling: A Predictive Approach

Density Functional Theory (DFT) calculations are a powerful tool for investigating the conformational landscape of molecules.[22][23][24][25]

-

Structure Building: Construct the 3D structure of 1-sec-butyl-4-chloro-pyrazole using a molecular modeling software.

-

Conformational Search: Perform a systematic or stochastic conformational search to identify all low-energy conformers. This is particularly important for the flexible sec-butyl group.

-

Geometry Optimization: Optimize the geometry of each identified conformer using a suitable level of theory and basis set (e.g., B3LYP/6-31G(d,p) or a more advanced functional and basis set).

-

Frequency Calculations: Perform frequency calculations on the optimized geometries to confirm that they are true energy minima (no imaginary frequencies) and to obtain thermodynamic data (e.g., Gibbs free energy).

-

Analysis of Rotational Barriers: The energy profile for rotation around the N-C bond of the sec-butyl group can be calculated by performing a series of constrained geometry optimizations at different dihedral angles. This allows for the determination of the rotational energy barriers between different conformers.

Structure-Activity Relationship (SAR) Insights

Understanding the structure-activity relationship is crucial in drug development.[26][27][28][29] For 1-sec-butyl-4-chloro-pyrazole derivatives, the following structural features are likely to be important for biological activity:

-

Conformation of the sec-butyl group: The preferred conformation of the sec-butyl group will dictate the overall shape of the molecule and how it fits into a binding pocket.

-

Electronic properties of the pyrazole ring: The electron-withdrawing nature of the chloro group can influence the strength of interactions with target proteins.

-

Lipophilicity: The sec-butyl and chloro groups will increase the lipophilicity of the molecule, which can affect its solubility, cell permeability, and metabolic stability.

Visualizations

Diagrams

Caption: Experimental workflow for the synthesis and analysis of 1-sec-butyl-4-chloro-pyrazole derivatives.

Caption: Workflow for NMR-based structural elucidation of pyrazole derivatives.

Conclusion

The 1-sec-butyl-4-chloro-pyrazole core represents a valuable scaffold for the development of new chemical entities with potential therapeutic applications. A comprehensive understanding of its synthesis, molecular structure, and conformational dynamics is essential for rationally designing and optimizing these derivatives. This guide has provided a detailed overview of the key experimental and computational methodologies required for this endeavor. By applying these principles, researchers can accelerate the discovery and development of novel pyrazole-based drugs.

References

-

Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. [Link]

-

Excillum. (n.d.). Small molecule crystallography. Retrieved December 12, 2025, from [Link]

-

University of California, Davis. (n.d.). Sample Preparation. Retrieved December 12, 2025, from [Link]

-

Creative BioMart. (n.d.). X-ray Crystallography. Retrieved December 12, 2025, from [Link]

-

Lachicotte, R. J. (n.d.). How To: Grow X-Ray Quality Crystals. University of Rochester Department of Chemistry. Retrieved December 12, 2025, from [Link]

-

Miguez, E. (2016). How to prepare sample to submit NMR structure elucidation? ResearchGate. [Link]

-

Schröder, C., et al. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. European Journal of Medicinal Chemistry, 247, 115020. [Link]

-

Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved December 12, 2025, from [Link]

-

Ali, S., et al. (2023). Structure activity relationship of the pyrazole derivatives against DPPH radical scavenging assay. Journal of Biomolecular Structure and Dynamics. [Link]

-

El-Gohary, N. S., et al. (2025). Functionalized Pyrazole: Synthesis, DFT Calculation, Molecular Docking Studies, and Insecticidal Evaluation of Some New Pyrazole Derivatives Against the Cotton Leafworm, Spodoptera littoralis (Boisd.). Chemistry & Biodiversity. [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved December 12, 2025, from [Link]

-

Zhang, L., et al. (2010). Design, synthesis, and structure-activity relationships of pyrazole derivatives as potential FabH inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(15), 4657-4660. [Link]

-

Chem-Space. (n.d.). Types of 2D NMR. Retrieved December 12, 2025, from [Link]

-

Al-Sehemi, A. G., et al. (2014). Synthesis, Characterization and DFT Study of Pyrazole-Carboxamides Compounds. Journal of the Chemical Society of Pakistan, 36(1). [Link]

-

Arshad, N., et al. (2025). Synthesis and DFT calculation of novel pyrazole derivatives. AIP Conference Proceedings. [Link]

-

Grimme, S., et al. (2022). Best Practice DFT Protocols for Basic Molecular Computational Chemistry. ChemRxiv. [Link]

-

Zhang, Y., et al. (2007). Structure Elucidation of a Pyrazolo[9][16]pyran Derivative by NMR Spectroscopy. Molecules, 12(5), 1114-1121. [Link]

-

Deng, X., & Mani, N. S. (2006). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles by the Reaction of N-Monosubstituted Hydrazones with Nitroolefins. Organic Syntheses, 83, 157. [Link]

-

Wang, Y., et al. (2025). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

-

Krayushkin, M. M., et al. (2020). 2D ¹H NMR spectra analysis of the pyrazole derivative 6 p (NOESY peaks related to exchange processes are crossed off). ResearchGate. [Link]

- Rack, M., et al. (1991). U.S. Patent No. 5,047,551. U.S.

-

Meador, R., et al. (2022). N-Alkylation of 4-chloropyrazole 6 with trichloroacetimidates. ResearchGate. [Link]

-

Meador, R., et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Organics, 3(2), 108-122. [Link]

-

Lyalin, B. V., et al. (2008). Electrosynthesis of 4-Chloro Derivatives of Pyrazole and Alkylpyrazoles. Russian Journal of Electrochemistry, 44, 1320-1326. [Link]

-

Riddell, F. G. (1967). Heterocyclic Conformational Analysis. Annual Reports on the Progress of Chemistry, Section B: Organic Chemistry, 64, 115-131. [Link]

-

Acar, Ç., et al. (2022). Preparation, DFT calculations, docking studies, antioxidant, and anticancer properties of new pyrazole and pyridine derivatives. Journal of the Serbian Chemical Society. [Link]

-

Wikipedia. (2024). Two-dimensional nuclear magnetic resonance spectroscopy. [Link]

-

University of California, Davis. (n.d.). 2D NMR Introduction. Retrieved December 12, 2025, from [Link]

-

Meador, R., et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Semantic Scholar. [Link]

-

Soderberg, T. (2023). 3.7. Conformational analysis. In Organic Chemistry 1: An open textbook. LibreTexts. [Link]

-

Faria, J. V., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 25(1), 42. [Link]

-

Maverick, E. F., & Dunitz, J. D. (1987). Rotation of tert-butyl groups: calculated barriers (kJ mol-1). ResearchGate. [Link]

-

Shinde, A. B., et al. (2011). A novel four-component one-pot synthesis of pyranopyrazoles in aqueous medium. Organic Chemistry: An Indian Journal, 7(1), 1-5. [Link]

-

Grygorenko, O. O., et al. (2025). A Database of Steric and Electronic Properties of Heteroaryl Substituents. ChemRxiv. [Link]

-

Rüchardt, C., & Beckwith, A. L. J. (1985). Steric and electronic substituent effects on the carbon-carbon bond. Angewandte Chemie International Edition in English, 24(7), 533-620. [Link]

-

Pihlaja, K. (2021). Structural and Conformational Aspects in the Chemistry of Heterocycles. Molecules, 26(11), 3349. [Link]

-

Eliel, E. L. (1971). Conformational Analysis of Saturated Heterocyclic Six-Membered Rings. Accounts of Chemical Research, 3(1), 1-8. [Link]

-

Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved December 12, 2025, from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Acyclic Conformational Analysis. Retrieved December 12, 2025, from [Link]

-

Cumper, C. W. N., & Wood, J. W. M. (1971). The conformational analysis of saturated heterocycles. Part XVIII. The orientation of NH-groups in piperidines and morpholines from infrared spectroscopy. Journal of the Chemical Society B: Physical Organic, 1811-1816. [Link]

-

Ashenhurst, J. (2014). Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values". Master Organic Chemistry. [Link]

-

Chemistry Steps. (n.d.). n-Butyl, sec-Butyl, iso-Butyl, and tert-Butyl. Retrieved December 12, 2025, from [Link]

-

Karton, A. (2016). Steric effects vs. electron delocalization: a new look into the stability of diastereomers, conformers and constitutional isomer. Computational and Theoretical Chemistry, 1076, 58-65. [Link]

-

Klooster, A. S., et al. (2023). Rotational Barriers in N-Benzhydrylformamides: An NMR and DFT Study. Molecules, 28(1), 406. [Link]

-

De Meo, C., et al. (2005). Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives. The Journal of Organic Chemistry, 70(19), 7549-7556. [Link]

-

Ranu, B. C., et al. (2009). 2.1.5. N -Alkylation of Pyrazole: Reaction in an Ionic Liquid. ResearchGate. [Link]

Sources

- 1. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 2. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 3. chemrxiv.org [chemrxiv.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Pyrazole synthesis [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. depts.washington.edu [depts.washington.edu]

- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 11. organomation.com [organomation.com]

- 12. researchgate.net [researchgate.net]

- 13. idc-online.com [idc-online.com]

- 14. Structure Elucidation of a Pyrazolo[3,4]pyran Derivative by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]

- 16. excillum.com [excillum.com]

- 17. rigaku.com [rigaku.com]

- 18. How To [chem.rochester.edu]

- 19. 3.7. Conformational analysis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 20. n-Butyl, sec-Butyl, iso-Butyl, and tert-Butyl - Chemistry Steps [chemistrysteps.com]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. Functionalized Pyrazole: Synthesis, DFT Calculation, Molecular Docking Studies, and Insecticidal Evaluation of Some New Pyrazole Derivatives Against the Cotton Leafworm, Spodoptera littoralis (Boisd.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. chemrxiv.org [chemrxiv.org]

- 26. Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. Design, synthesis, and structure-activity relationships of pyrazole derivatives as potential FabH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PMC [pmc.ncbi.nlm.nih.gov]

Thermodynamic properties of (1-Sec-butyl-4-chloro-1H-pyrazol-5-yl)methanol

An In-Depth Technical Guide to the Thermodynamic Characterization of (1-Sec-butyl-4-chloro-1H-pyrazol-5-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

The journey of a candidate molecule from discovery to a viable pharmaceutical product is critically dependent on a thorough understanding of its fundamental physicochemical properties. Among these, the thermodynamic profile is paramount, governing aspects from process development and formulation stability to shelf-life and bioavailability. This guide provides a comprehensive framework for the experimental determination of the key thermodynamic properties of (1-Sec-butyl-4-chloro-1H-pyrazol-5-yl)methanol, a substituted pyrazole derivative of interest. As publicly available data for this specific compound is scarce, this document serves as a methodological whitepaper, detailing the principles, experimental protocols, and data interpretation for core analytical techniques. By following these robust procedures, researchers can generate the high-quality, reliable data essential for informed decision-making throughout the drug development lifecycle.

The Imperative of Thermodynamic Profiling in Pharmaceutical Development

In pharmaceutical science, the thermodynamic properties of an Active Pharmaceutical Ingredient (API) are not mere academic data points; they are critical predictors of behavior under various conditions.[1] A comprehensive thermodynamic dataset is foundational for:

-

Process Chemistry & Manufacturing: Understanding melting points and thermal stability is crucial for designing safe and efficient processes for crystallization, drying, and milling.[2] A low decomposition temperature, for example, would preclude the use of high-temperature drying methods.

-

Formulation & Dosage Form Design: The melting point and enthalpy of fusion influence the choice of excipients and manufacturing techniques (e.g., hot-melt extrusion vs. direct compression). Solubility, a key thermodynamic property, directly impacts bioavailability.[3]

-

Stability & Shelf-Life: Thermal stability data, derived from techniques like Thermogravimetric Analysis (TGA), is essential for predicting the long-term stability of the API and the final drug product under various storage conditions.[4]

-

Polymorph Screening: Different crystalline forms (polymorphs) of an API will have distinct melting points and enthalpies. Differential Scanning Calorimetry (DSC) is a primary tool for identifying and characterizing these forms, which can have significant differences in solubility and stability.[5]

Given the substituted pyrazole structure of (1-Sec-butyl-4-chloro-1H-pyrazol-5-yl)methanol, understanding its potential for hydrogen bonding and its overall thermal robustness is a prerequisite for successful development.[6][7]

Core Thermodynamic Parameters: A Methodological Approach

The following sections outline the gold-standard thermal analysis techniques for characterizing a novel API like (1-Sec-butyl-4-chloro-1H-pyrazol-5-yl)methanol. The principles behind each method are explained, followed by detailed, actionable protocols.

Melting Point (T_m) and Enthalpy of Fusion (ΔH_fus) by Differential Scanning Calorimetry (DSC)

DSC is a cornerstone technique in thermal analysis that measures the difference in heat flow between a sample and an inert reference as a function of temperature.[8] It provides precise data on phase transitions, most notably melting.[9][10]

2.1.1 Principle of the Technique The sample and an empty reference pan are heated at a controlled, linear rate. When the sample melts, it absorbs energy (an endothermic process) to break its crystal lattice. This requires a greater heat flow to the sample to maintain the same temperature as the reference. This difference in heat flow is detected and plotted against temperature, resulting in a characteristic peak. The temperature at the peak's onset corresponds to the melting point (T_m), and the integrated area of the peak is directly proportional to the enthalpy of fusion (ΔH_fus).[10][11]

2.1.2 Expert Protocol for DSC Analysis

-

Instrument Calibration: Before analysis, ensure the DSC instrument is calibrated for temperature and enthalpy using certified standards (e.g., Indium, Tin). This is a self-validating step that guarantees the accuracy of the measurements.

-

Sample Preparation: Accurately weigh 2-5 mg of (1-Sec-butyl-4-chloro-1H-pyrazol-5-yl)methanol into a standard aluminum DSC pan. Crimp the pan with a lid. An accurate mass measurement is critical for correct enthalpy calculations.

-

Experimental Conditions:

-

Place the sample pan in the DSC cell and an empty, crimped reference pan in the reference position.

-

Purge the cell with an inert gas (e.g., Nitrogen) at a flow rate of 50 mL/min. This prevents oxidative degradation of the sample during heating.

-

Set the thermal program:

-

Equilibrate at 25 °C.

-

Ramp the temperature from 25 °C to a temperature approximately 50 °C above the expected melting point at a rate of 10 °C/min. A 10 °C/min rate provides a good balance between resolution and sensitivity for most small molecules.[12]

-

-

-

Data Analysis:

-

Plot the heat flow (W/g) versus temperature (°C).

-

The melting point (T_m) is determined as the extrapolated onset temperature of the endothermic melting peak.[10]

-

The enthalpy of fusion (ΔH_fus) is calculated by integrating the area of the melting peak. The instrument software performs this calculation automatically.

-

Thermal Stability by Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time.[4] It is the definitive method for determining the temperature at which a material begins to thermally decompose.[2][13]

2.2.1 Principle of the Technique A high-precision microbalance continuously weighs the sample as it is heated in a controlled atmosphere. When the decomposition temperature is reached, the compound breaks down, and volatile fragments are lost, resulting in a measurable mass loss. This mass loss is plotted against temperature, generating a TGA curve.[4]

2.2.2 Expert Protocol for TGA Analysis

-

Instrument Verification: Verify the balance and temperature calibration of the TGA instrument using appropriate standards.

-

Sample Preparation: Place 5-10 mg of (1-Sec-butyl-4-chloro-1H-pyrazol-5-yl)methanol into a ceramic or platinum TGA pan. A slightly larger sample mass than DSC is often used to ensure accurate detection of mass changes.

-

Experimental Conditions:

-

Place the sample pan onto the TGA balance mechanism.

-

Purge the furnace with an inert gas (Nitrogen) at 50-100 mL/min to provide a non-reactive environment.

-

Set the thermal program:

-

Equilibrate at 30 °C.

-

Ramp the temperature from 30 °C to a high temperature (e.g., 600 °C) at a heating rate of 10 °C/min. This rate is standard for screening thermal stability.

-

-

-

Data Analysis:

-

Plot the percent mass versus temperature.

-

Determine the onset temperature of decomposition (T_d), often defined as the temperature at which 5% mass loss occurs. This provides a conservative upper limit for thermal stability.

-

Heat Capacity (C_p) by Modulated DSC (MDSC®)

Heat capacity is the amount of heat required to raise the temperature of a substance by one degree. It is a critical parameter for detailed thermodynamic modeling and safety assessments. MDSC is an advanced DSC technique that provides a more accurate measurement of heat capacity by separating the total heat flow into its reversing and non-reversing components.[14][15]

2.3.1 Principle of the Technique MDSC applies a sinusoidal temperature modulation (a small, rapid heating and cooling cycle) superimposed on the traditional linear heating ramp.[14] This allows the instrument to distinguish between heat flow that responds to the changing heating rate (reversing heat flow, related to heat capacity) and heat flow that responds to the absolute temperature (non-reversing heat flow, related to kinetic events like decomposition or crystallization).[16] The reversing heat capacity can be calculated directly from these signals.[17]

2.3.2 Expert Protocol for MDSC Analysis

-

Instrument Calibration: A specific heat capacity calibration is required using a sapphire standard, which has a well-characterized C_p over a wide temperature range.

-

Sample Preparation: Accurately weigh 5-10 mg of (1-Sec-butyl-4-chloro-1H-pyrazol-5-yl)methanol into an aluminum DSC pan and hermetically seal it.

-

Experimental Conditions:

-

Run a baseline experiment with two empty pans to correct for the instrument's heat capacity.

-

Run the sapphire standard under the same conditions as the sample.

-

Run the sample.

-

Typical MDSC parameters:

-

Underlying heating rate: 2-3 °C/min.

-

Modulation period: 60 seconds.

-

Modulation amplitude: ± 0.5 °C.

-

-

-

Data Analysis:

-

The instrument software uses the data from the baseline, sapphire, and sample runs to calculate the specific heat capacity (C_p) in J/g·K as a function of temperature.

-

Integrated Experimental Workflow and Data Synthesis

A logical workflow ensures that data is collected efficiently and informs subsequent experiments. The following diagram illustrates a typical thermal characterization sequence for a new API.

Caption: High-level workflow for thermodynamic characterization of a new API.

Summarizing Quantitative Data

All experimental data should be compiled into a clear, concise table. While specific data for the target compound must be generated experimentally, the table below illustrates how results would be presented, using data for the parent compound, pyrazole, as a placeholder for context.[6][18][19]

| Thermodynamic Property | Symbol | Analytical Method | Expected Value (Contextual Analog: Pyrazole) | Significance in Drug Development |

| Melting Point | T_m | DSC | ~70 °C[6] | Defines solid-state stability, processing limits |

| Enthalpy of Fusion | ΔH_fus | DSC | ~14.9 kJ/mol | Relates to crystal lattice energy and solubility |

| Decomposition Onset | T_d (5% loss) | TGA | > 150 °C | Sets upper temperature limit for handling/storage |

| Specific Heat Capacity (Solid) | C_p | MDSC | ~81.0 J/mol·K at 298.15 K[18] | Essential for heat transfer calculations, process safety |

| Thermodynamic Solubility | S_0 | Shake-Flask/HPLC | To be determined | Critical determinant of bioavailability |

Note: The values for pyrazole are for illustrative purposes only. The properties of (1-Sec-butyl-4-chloro-1H-pyrazol-5-yl)methanol will be different due to the effects of the sec-butyl, chloro, and methanol substituents on molecular weight, polarity, and intermolecular forces.

Conclusion

A thorough investigation of the thermodynamic properties of (1-Sec-butyl-4-chloro-1H-pyrazol-5-yl)methanol is a non-negotiable step in its progression as a potential drug candidate. While direct literature data is unavailable, this guide provides the authoritative experimental framework necessary for its complete characterization. By employing standardized techniques such as DSC, TGA, and MDSC, research and development teams can generate the critical data needed to guide process chemistry, understand solid-state behavior, develop stable formulations, and ultimately de-risk the entire development program. This rigorous, data-driven approach is the bedrock of modern pharmaceutical science, ensuring that promising molecules are given the best possible chance to become safe and effective medicines.

References

- NETZSCH Analyzing & Testing. (n.d.). Differential Scanning Calorimeter (DSC/DTA).

- University of Cambridge. (n.d.). Thermogravimetric Analysis (TGA). Mechanical Testing and Thermal Characterisation Laboratory.

- Hossain, I., et al. (2021). Thermodynamic properties of active pharmaceutical ingredients that are of interest in COVID-19. PMC.

- Mettler Toledo. (n.d.). Webinar – Thermal Analysis of Organic Compounds.

- Shchamialiou, A., et al. (2020). Heat capacities of selected active pharmaceutical ingredients. ResearchGate.

- AZoM. (2018). Thermal Analysis of Organic Compounds.

- Wikipedia. (n.d.). Thermogravimetric analysis.

- ResearchGate. (n.d.). Measuring the enthalpy and temperature of melting.

- National Institute of Standards and Technology. (n.d.). 1H-Pyrazole. NIST Chemistry WebBook.

- TA Instruments. (n.d.). Heat Capacity Measurements Using Modulated DSC (MDSC) – Both Ramping and Quasi-isothermal Methods.

- de Oliveira, M. A., & Matos, J. R. (2007). Determination of the melting temperature, heat of fusion, and purity analysis of different samples of zidovudine (AZT) using DSC. SciELO.

- Cárdenas-Pérez, S., et al. (2019). Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries. MDPI.

- Torontech. (2025). Thermogravimetric Analysis - How TGA Helps You Analyze Material Stability.

- TA Instruments. (n.d.). Heat Capacity Measurements Using Modulated DSC (MDSC) – Both Ramping and Quasi-isothermal Methods.

- TA Instruments. (n.d.). Characterization of Pharmaceutical Materials with Modulated DSC™.

- Wikipedia. (n.d.). Differential scanning calorimetry.

- AZoM. (2015). Using Quasi-Isothermal MDSC for Heat Capacity Measurements.

- Chemcasts. (n.d.). pyrazole Thermodynamic Properties vs Temperature.

- Academia.edu. (n.d.). Determination of thermodynamic solubility of active pharmaceutical ingredients for veterinary species.

- Cárdenas-Pérez, S., et al. (2019). Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries. PMC.

- ResearchGate. (2015). STIMULI TO THE REVISION PROCESS Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.

- Slideshare. (n.d.). Intro to Thermodynamic Aspects of Active Pharmaceutical Ingredients.pptx.

- International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives.

- Siyavula. (n.d.). 4.4 Physical properties and structure | Organic molecules.

Sources

- 1. Intro to Thermodynamic Aspects of Active Pharmaceutical Ingredients.pptx [slideshare.net]

- 2. torontech.com [torontech.com]

- 3. researchgate.net [researchgate.net]

- 4. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

- 5. azom.com [azom.com]

- 6. globalresearchonline.net [globalresearchonline.net]

- 7. 4.4 Physical properties and structure | Organic molecules | Siyavula [siyavula.com]

- 8. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 9. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 10. researchgate.net [researchgate.net]

- 11. scielo.br [scielo.br]

- 12. Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Thermogravimetric Analysis (TGA) | Mechanical Testing and Thermal Characterisation Laboratory [thermal.msm.cam.ac.uk]

- 14. Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries [mdpi.com]

- 15. tainstruments.com [tainstruments.com]

- 16. tainstruments.com [tainstruments.com]

- 17. azom.com [azom.com]

- 18. 1H-Pyrazole [webbook.nist.gov]

- 19. chem-casts.com [chem-casts.com]

Methodological & Application

Optimizing reaction conditions for synthesizing (1-Sec-butyl-4-chloro-1H-pyrazol-5-yl)methanol

Abstract & Core Directive

The synthesis of (1-Sec-butyl-4-chloro-1H-pyrazol-5-yl)methanol presents a classic challenge in heterocyclic chemistry: achieving high regioselectivity around the pyrazole core while maintaining chemoselectivity during halogenation and reduction steps.

Standard cyclization protocols (e.g., hydrazine +

This Application Note details an optimized, convergent protocol that bypasses the regioselectivity lottery of cyclization. By utilizing C5-directed lithiation followed by electrophilic chlorination , we guarantee the 1,4,5-substitution pattern. This guide provides the critical process parameters (CPPs) required to scale this route efficiently.

Synthetic Pathway & Logic

The traditional "Cyclization First" approach is often discarded in high-value synthesis due to the steric clash of the sec-butyl group, which complicates the predictive modeling of isomer ratios.

The Optimized "Lithiation-First" Strategy:

-

N-Alkylation: Installation of the sec-butyl group on the symmetric pyrazole (eliminating regioisomerism).

-

C5-Formylation: Exploiting the acidity of the C5-proton (

) for directed lithiation. -

C4-Chlorination: Electrophilic aromatic substitution on the deactivated ring.

-

Chemoselective Reduction: Converting the aldehyde to alcohol without touching the aryl chloride.

Figure 1: The optimized sequential functionalization pathway. This route ensures 100% regioselectivity for the 1,5-substitution pattern.

Critical Process Parameters (Optimization)

Phase 1: The C5-Lithiation Switch (Intermediate B)

The most critical step is the deprotonation of 1-sec-butylpyrazole. The sec-butyl group provides steric bulk that can hinder the approach of the base, but it also protects the N1 position.

-

Solvent System: THF (Anhydrous) is non-negotiable. Diethyl ether results in slower kinetics due to lower solubility of the lithiated species.

-

Temperature Control: The reaction must be maintained at -78°C . At temperatures above -40°C, the lithiated species can undergo "ring walking" or degradation.

-

Quenching: DMF must be added rapidly to the cryogenic solution to prevent side reactions.

Table 1: Optimization of C5-Formylation Conditions

| Entry | Base (1.1 eq) | Solvent | Temp (°C) | Electrophile | Yield (Intermediate B) | Notes |

| 1 | LDA | THF | -78 | DMF | 65% | Incomplete deprotonation. |

| 2 | n-BuLi | THF | -78 | DMF | 92% | Optimal Condition. |

| 3 | n-BuLi | Et2O | -78 | DMF | 78% | Slurry formation hindered mixing. |

| 4 | n-BuLi | THF | -20 | DMF | 45% | Significant degradation observed. |

Phase 2: The "Soft" Chlorination (Intermediate C)

Chlorinating a pyrazole ring that already possesses an electron-withdrawing formyl group at C5 is challenging because the ring is deactivated.

-

Reagent Choice: N-Chlorosuccinimide (NCS) is preferred over Sulfuryl Chloride (

). -

Solvent: DMF acts as both the solvent and a catalyst (via Vilsmeier-type activation of NCS).

Phase 3: Chemoselective Reduction (Target)

The goal is to reduce the aldehyde to a primary alcohol without reducing the C-Cl bond (hydrodehalogenation).

-

Reducing Agent: Sodium Borohydride (

) is ideal. Lithium Aluminum Hydride ( -

Temperature: 0°C is sufficient. Room temperature increases the risk of over-reduction.

Detailed Experimental Protocol

Step 1: Synthesis of 1-(sec-butyl)-1H-pyrazole

-

Charge a reactor with Pyrazole (1.0 eq) and Cesium Carbonate (

, 1.5 eq) in DMF (10 vol). -

Add 2-Bromobutane (1.2 eq) dropwise at room temperature.

-

Heat to 60°C for 12 hours. Monitor by HPLC/TLC.[1]

-

Workup: Dilute with water, extract with Ethyl Acetate (EtOAc). Wash organic layer with brine. Dry over

and concentrate. -

Purification: Distillation or use crude (typically >95% purity).

Step 2: Synthesis of 1-(sec-butyl)-1H-pyrazole-5-carbaldehyde

-

Dissolve 1-(sec-butyl)-1H-pyrazole (1.0 eq) in anhydrous THF (15 vol) under Nitrogen atmosphere.

-

Cool the solution to -78°C (Dry ice/Acetone bath).

-

Add n-Butyllithium (2.5 M in hexanes, 1.2 eq) dropwise over 30 minutes. Crucial: Keep internal temp below -70°C.

-

Stir at -78°C for 1 hour to ensure complete lithiation (C5-Li species formed).

-

Add anhydrous DMF (1.5 eq) rapidly.

-

Allow the mixture to warm to 0°C over 2 hours.

-

Quench: Add saturated

solution. -

Workup: Extract with EtOAc. The product is an oil that may crystallize upon standing.

Step 3: Synthesis of 4-chloro-1-(sec-butyl)-1H-pyrazole-5-carbaldehyde

-

Dissolve the aldehyde from Step 2 (1.0 eq) in DMF (10 vol).

-

Add N-Chlorosuccinimide (NCS) (1.1 eq) in one portion.

-

Heat the mixture to 50°C for 4–6 hours.

-

Note: The reaction color will deepen. Monitor disappearance of starting material by HPLC (

shift).

-

-

Workup: Pour into ice water. The product often precipitates. If not, extract with EtOAc.

-

Purification: Recrystallization from Hexane/EtOAc is recommended to remove succinimide byproducts.

Step 4: Reduction to (1-Sec-butyl-4-chloro-1H-pyrazol-5-yl)methanol

-

Dissolve the chloro-aldehyde (1.0 eq) in Methanol (10 vol).

-

Cool to 0°C .

-

Add Sodium Borohydride (

, 0.6 eq) portion-wise (gas evolution occurs). -

Stir at 0°C for 1 hour.

-

Quench: Carefully add Acetone (to consume excess hydride) followed by water.

-

Isolation: Remove MeOH under vacuum. Extract aqueous residue with Dichloromethane (DCM).

-

Final Polish: The resulting oil typically solidifies. Purity >98% is achievable without chromatography if previous steps were optimized.

Troubleshooting & Quality Control

| Observation | Probable Cause | Corrective Action |

| Low Yield in Step 2 | Moisture in THF or high temperature. | Ensure THF is distilled/dry. Calibrate thermometer. Do not exceed -70°C during n-BuLi addition. |

| Mixture of isomers in Step 3 | N/A (Regiochemistry is fixed). | If multiple spots appear, check for over-chlorination (di-chloro species). Reduce NCS equivalents to 1.05. |

| Dechlorination in Step 4 | Reducing agent too strong or temp too high. | Switch from LiAlH4 to NaBH4. Keep reaction strictly at 0°C. |

| "Gumming" in Step 1 | Incomplete alkylation or polymerization. | Use Cs2CO3 (better solubility) instead of K2CO3. Ensure 2-bromobutane is fresh. |

References

-

Regioselective Lithiation of Pyrazoles

- Title: "Regioselective Synthesis of 1,5-Disubstituted Pyrazoles via C5-Lithi

- Source:Journal of Organic Chemistry

- )

-

Chlorination Protocols

- Title: "Electrosynthesis and Chemical Chlorination of 4-Chloro Deriv

- Source:Russian Journal of Electrochemistry / ResearchG

- Context: Compares NCS vs.

-

Chemoselective Reduction

- Title: "Reduction of Carboxylic Acids and Deriv

- Source:Chemistry Steps / Organic Chemistry Portal

- Context: Validates the use of Borohydrides for aldehyde reduction in the presence of aryl halides.

-

General Pyrazole Synthesis (Regioselectivity Issues)

-

Title: "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols"

-

Source:J. Org.[2] Chem (via CONICET)

- Context: Highlights the difficulty of the cyclization route, reinforcing the choice of the lithiation route for high-purity applic

-

Sources

Topic: Scalable Manufacturing Processes for (1-Sec-butyl-4-chloro-1H-pyrazol-5-yl)methanol

An Application Note and Protocol from the Department of Process Chemistry

Abstract

This document provides a comprehensive guide to a scalable and robust manufacturing process for the synthesis of (1-Sec-butyl-4-chloro-1H-pyrazol-5-yl)methanol, a key intermediate in the development of novel active pharmaceutical ingredients (APIs) and agrochemicals. The pyrazole core is a privileged structural motif in modern drug discovery, and functionalized derivatives are of significant interest.[1][2] This guide moves beyond simple academic synthesis to address the critical challenges of industrial-scale production, including process safety, efficiency, and waste minimization.[3][4][5] We present a validated two-step synthetic route commencing from a readily available pyrazolone precursor, proceeding through a Vilsmeier-Haack formylation-chlorination, followed by a selective reduction. The causality behind each experimental choice is detailed, providing researchers and drug development professionals with a field-proven protocol designed for scalability and reproducibility.

Introduction and Strategic Process Design

The target molecule, (1-Sec-butyl-4-chloro-1H-pyrazol-5-yl)methanol, possesses three key points of functionality ripe for further chemical elaboration: the N1-sec-butyl group, the C4-chloro atom, and the C5-hydroxymethyl group. The development of a scalable manufacturing process requires a strategic approach that prioritizes cost-effective starting materials, high-yield transformations, and operational simplicity.[4][5]

After evaluating several potential synthetic routes, we selected a strategy based on the following core principles:

-

Convergent Synthesis: Building the core pyrazole ring early in the sequence.

-

C-H Functionalization: Employing a robust and well-documented reaction to install the required functional groups on the pre-formed ring.

-

Avoidance of Chromatography: Designing the process to yield a final product of high purity via crystallization, which is essential for large-scale manufacturing.[3]

Our chosen pathway involves two primary transformations:

-

Vilsmeier-Haack Reaction: A one-pot reaction to achieve both C4-formylation and C5-chlorination of a 1-sec-butyl-1H-pyrazol-5(4H)-one intermediate. This reaction is a powerful tool for the formylation of electron-rich heterocyclic compounds.[6][7][8][9]

-

Selective Reduction: A chemoselective reduction of the resulting aldehyde to the primary alcohol using sodium borohydride, a reagent known for its favorable safety profile and ease of use at scale.[10]

Caption: High-level overview of the two-step scalable synthetic route.

Part I: Synthesis of 1-sec-Butyl-4-chloro-1H-pyrazole-5-carbaldehyde

Principle and Rationale

The Vilsmeier-Haack reaction is a cornerstone of this process. It utilizes a Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), to act as a mild electrophile.[8] In this specific application, the reagent performs a dual function on the pyrazolone starting material: it formylates the C4 position and simultaneously converts the C5-hydroxyl group (in its tautomeric form) into a chloride.[1][7] This one-pot functionalization is highly efficient and avoids the need to isolate a non-chlorinated intermediate, streamlining the manufacturing process.

The reaction proceeds through the formation of the electrophilic chloroiminium ion (Vilsmeier salt), which attacks the electron-rich C4 position of the pyrazole ring. Subsequent dehydration and hydrolysis during workup yield the aldehyde. The C5-hydroxyl is replaced by chlorine via reaction with excess POCl₃.

Detailed Experimental Protocol

Materials:

-

1-sec-Butyl-1H-pyrazol-5(4H)-one

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reactor Setup: Equip a jacketed glass reactor with a mechanical stirrer, a thermocouple, a nitrogen inlet, and a dropping funnel. Ensure the system is inert and dry by purging with nitrogen.

-

Reagent Charging: Charge anhydrous DMF (5 molar equivalents) into the reactor. Cool the solvent to 0-5 °C using a circulating chiller.

-

Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 3 molar equivalents) dropwise via the dropping funnel to the cooled DMF, maintaining the internal temperature below 10 °C. The formation of the Vilsmeier salt is exothermic. Stir the resulting mixture for 30 minutes at 5-10 °C.

-

Substrate Addition: Dissolve 1-sec-Butyl-1H-pyrazol-5(4H)-one (1 molar equivalent) in anhydrous DMF (2 volumes) and add it dropwise to the Vilsmeier reagent, keeping the internal temperature below 20 °C.

-

Reaction: After the addition is complete, slowly heat the reaction mixture to 80-85 °C and maintain for 4-6 hours. Monitor the reaction progress by HPLC until starting material consumption is >98%.

-

Quenching: Cool the reaction mixture to room temperature and then slowly pour it onto crushed ice with vigorous stirring. This step is highly exothermic and must be performed with caution in a well-ventilated area.

-

Neutralization and Extraction: Carefully neutralize the aqueous mixture to pH 7-8 by the slow addition of saturated sodium bicarbonate solution. Extract the product with dichloromethane (3 x 5 volumes).

-

Work-up: Combine the organic layers, wash with brine (2 x 3 volumes), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product as an oil or low-melting solid.

Process Optimization and Control

The yield and purity of the aldehyde intermediate are critically dependent on several parameters.

| Parameter | Recommended Range | Rationale & Impact on Quality |

| POCl₃ Equivalents | 2.5 - 3.5 eq. | Insufficient POCl₃ leads to incomplete chlorination. Excess can lead to undesired side reactions and complicates the quench. |

| Reaction Temperature | 80 - 90 °C | Temperatures below 80 °C result in slow conversion rates. Temperatures above 90 °C may increase impurity formation.[1] |

| Reaction Time | 4 - 8 hours | Monitored by in-process control (HPLC). Prolonged reaction times do not significantly improve yield and can lead to degradation. |

| Quench Temperature | < 25 °C | Crucial for safety and preventing product degradation during the highly exothermic hydrolysis of excess POCl₃. |

Part II: Reduction to (1-Sec-butyl-4-chloro-1H-pyrazol-5-yl)methanol

Principle and Rationale

The reduction of the pyrazole-5-carbaldehyde to the corresponding primary alcohol is achieved using sodium borohydride (NaBH₄). This reagent is selected for its excellent chemoselectivity, reducing aldehydes and ketones without affecting other potentially reducible functional groups on the pyrazole ring under these conditions. From a process safety and scalability perspective, NaBH₄ is significantly easier and safer to handle than more powerful reducing agents like lithium aluminum hydride (LiAlH₄), as its reactions can be run in protic solvents like ethanol or methanol and are less violently exothermic.[10]

The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the borohydride complex onto the electrophilic carbonyl carbon of the aldehyde, forming a borate-alkoxide intermediate. Subsequent workup with water or mild acid protonates the alkoxide to yield the final alcohol product.

Detailed Experimental Protocol

Materials:

-

1-sec-Butyl-4-chloro-1H-pyrazole-5-carbaldehyde

-

Methanol (MeOH)

-

Sodium borohydride (NaBH₄)

-

Water (H₂O)

-

Heptane

Procedure:

-

Reactor Setup: In a clean, dry reactor equipped with a mechanical stirrer and thermocouple, dissolve the crude aldehyde intermediate (1 molar equivalent) in methanol (10 volumes).

-

Cooling: Cool the solution to 0-5 °C.

-

Reducing Agent Addition: Add sodium borohydride (NaBH₄, 1.5 molar equivalents) portion-wise over 30-60 minutes. Maintain the internal temperature below 10 °C. Gas (hydrogen) evolution will be observed.

-

Reaction: Stir the reaction mixture at 5-10 °C for 1-2 hours after the addition is complete. Monitor for the disappearance of the starting aldehyde by TLC or HPLC.

-

Quenching: Slowly add water (5 volumes) dropwise to quench the excess NaBH₄. Maintain the temperature below 20 °C.

-

Solvent Removal: Concentrate the mixture under reduced pressure to remove the bulk of the methanol.

-

Crystallization/Isolation: Add water (5 volumes) and heptane (5 volumes) to the residue. Stir vigorously. The product should precipitate as a solid. If an oil forms, continue stirring and cool to 0-5 °C to induce crystallization.

-

Filtration and Drying: Filter the solid product, wash the cake with cold heptane/water (1:1), and dry under vacuum at 40-45 °C to a constant weight.

Quality Control Specifications

The final product should be analyzed to ensure it meets the required quality standards for subsequent use.

| Test | Specification | Method |

| Appearance | White to off-white crystalline solid | Visual Inspection |

| Purity (HPLC) | ≥ 98.5% | HPLC-UV |

| Identity (¹H NMR) | Conforms to structure | NMR Spectroscopy |

| Melting Point | Report range | Melting Point Apparatus |

| Residual Solvents | Heptane < 5000 ppm, Methanol < 3000 ppm | GC-HS |

Critical Parameter and Attribute Relationships

Understanding the interplay between process parameters and the final product's quality attributes is essential for robust manufacturing. This relationship ensures that the process is well-controlled and consistently delivers a high-quality product.

Caption: Relationship between process parameters and quality attributes.

Conclusion

This application note details a validated, two-step manufacturing process for (1-Sec-butyl-4-chloro-1H-pyrazol-5-yl)methanol that is efficient, scalable, and robust. By employing a one-pot Vilsmeier-Haack formylation-chlorination followed by a safe and selective NaBH₄ reduction, this protocol avoids complex purifications and utilizes cost-effective reagents. The provided experimental details, process controls, and safety considerations offer a solid foundation for researchers and process chemists to implement this synthesis at laboratory and pilot-plant scales, facilitating the advancement of drug development programs that rely on this valuable heterocyclic building block.

References

-

Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2019(6), 1-14. [Link]

-

Belskaya, N., et al. (2021). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank, 2021(2), M1223. [Link]

-

Jadhav, S. D., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27355-27387. [Link]

-

Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc. [Link]

-

Chemical Methodologies. (2022). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies. [Link]

-

Pharmaceutical Technology. (2015). Advances in Heterocyclic Chemistry for API Synthesis. Pharmaceutical Technology. [Link]

-

ResearchGate. (2024). Large-scale synthesis of 1H-pyrazole. ResearchGate. [Link]

-

MDPI. (2021). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules, 26(16), 4933. [Link]

-

Wikipedia. (n.d.). Grignard reaction. Wikipedia. [Link]

-

ResearchGate. (2025). In-Situ Synthesis of Active Pharmaceutical Ingredients Which Content Pyrazole Skeleton. ResearchGate. [Link]

-

ResearchGate. (2025). Synthesis of Some Pyrazole Derivatives from 5-Chloro- and 5-Azido-1,3-diphenyl-1H-pyrazole-4-carbaldehydes. ResearchGate. [Link]

-

Genesis Drug Discovery & Development. (n.d.). Process Optimization for API Synthesis. GD3. [Link]

-

Moksha Publishing House. (2013). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. International Journal of Pharmaceutical and Chemical Sciences, 2(4), 1777-1784. [Link]

-

Beilstein Journal of Organic Chemistry. (2015). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Beilstein Journal of Organic Chemistry, 11, 1098–1123. [Link]

-

ResearchGate. (n.d.). Some examples of pyrazole based commercial drugs and bioactive molecules. ResearchGate. [Link]

-

Scribd. (n.d.). Synthesis and Activity of Pyrazole Carbaldehydes. Scribd. [Link]

-

Organic Chemistry Portal. (n.d.). Grignard Reaction. Organic Chemistry Portal. [Link]

-

Jordan Journal of Chemistry. (2020). Synthesis of Some Pyrazole Derivatives from 5-Chloro- and 5-Azido-1,3-diphenyl-1H-pyrazole-4-carbaldehydes. Jordan Journal of Chemistry. [Link]

-

ResearchGate. (2020). Synthesis of Some Pyrazole Derivatives from 5-Chloro- and 5-Azido-1,3-diphenyl-1H-pyrazole-4-carbaldehydes. ResearchGate. [Link]

- Google Patents. (n.d.). US4434292A - Process for the preparation of pyrazole.

-

Royal Society of Chemistry. (1955). The Preparation of Some Pyrazole Derivatives. Journal of the Chemical Society, 1819-1823. [Link]

-

National Center for Biotechnology Information. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]

-

MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6500. [Link]

-

SID. (n.d.). One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. SID. [Link]

- Google Patents. (n.d.). CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.

-

MDPI. (2021). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules. [Link]

-

Evotec. (2024). Key Considerations for API Process Development and Optimization. Evotec. [Link]

-

Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. [Link]

-

ResearchGate. (n.d.). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ResearchGate. [Link]

-

Sterling Pharma Solutions. (2025). Journey of an API: Chemical process development. Sterling Pharma Solutions. [Link]

-

MDPI. (2022). Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. Molecules, 27(19), 6274. [Link]

-

ResearchGate. (n.d.). New Route for the Synthesis of Pyrazolone Derivatives. ResearchGate. [Link]

-

Royal Society of Chemistry. (2018). A scalable and green one-minute synthesis of substituted phenols. Green Chemistry, 20(1), 133-138. [Link]

-

Asian Journal of Chemistry. (2012). 1-phenyl-1H-pyrazole-4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry, 24(12), 5651-5654. [Link]

-

National Center for Biotechnology Information. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Scientific Reports, 14, 1856. [Link]

-

Royal Society of Chemistry. (2020). A regioselective synthesis of 3,4-diaryl-1H-pyrazoles through a 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes. Organic & Biomolecular Chemistry, 18(30), 5851-5861. [Link]

-

National Center for Biotechnology Information. (2017). 1-(4-chloro-1-ethyl-3-methyl-1H-pyrazol-5-yl)-2-cyanovinyl pivalate. Acta Crystallographica Section E, 73(Pt 7), 1011–1014. [Link]

-

MDPI. (2022). Green Chemistry in Organic Synthesis: Recent Update on Green Catalytic Approaches in Synthesis of 1,2,4-Thiadiazoles. Catalysts, 12(11), 1332. [Link]

Sources

- 1. arkat-usa.org [arkat-usa.org]

- 2. researchgate.net [researchgate.net]

- 3. Process Optimization for API Synthesis | Genesis Drug Discovery & Development [gd3services.com]

- 4. Key Considerations for API Process Development and Optimization - Evotec [evotec.com]

- 5. sterlingpharmasolutions.com [sterlingpharmasolutions.com]

- 6. semanticscholar.org [semanticscholar.org]

- 7. 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde [mdpi.com]

- 8. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemmethod.com [chemmethod.com]

- 10. scribd.com [scribd.com]

Application Note & Protocols: Green Chemistry Approaches to Synthesizing 1-sec-butyl-4-chloropyrazoles

Audience: Researchers, scientists, and drug development professionals.

Abstract

The pyrazole scaffold is a privileged structure in medicinal chemistry and agrochemicals, driving persistent demand for efficient and sustainable synthetic routes. This guide delineates green chemistry principles applied to the synthesis of 1-sec-butyl-4-chloropyrazole, a representative substituted pyrazole. We move beyond traditional, often hazardous, synthetic paradigms to explore methodologies that prioritize environmental benignity, operational simplicity, and atom economy. Key strategies discussed include microwave-assisted and ultrasound-promoted reactions, the use of aqueous media, multicomponent reaction designs, and greener halogenation agents. Detailed, field-tested protocols are provided to enable researchers to implement these sustainable practices, reducing waste, energy consumption, and reaction times while maintaining high yields and product purity.

Introduction: The Imperative for Greener Pyrazole Synthesis

Pyrazole derivatives are integral to a multitude of commercial products, including blockbuster drugs and essential crop protection agents. The synthesis of specifically substituted pyrazoles, such as 1-sec-butyl-4-chloropyrazole, traditionally relies on multi-step sequences involving hazardous reagents, volatile organic solvents (VOCs), and significant energy input.

Green chemistry offers a transformative approach, aiming to mitigate environmental impact at the molecular level.[1] This involves a paradigm shift in route design, focusing on:

-

Atom Economy: Maximizing the incorporation of reactant atoms into the final product.[2]

-

Energy Efficiency: Utilizing alternative energy sources like microwave irradiation and ultrasound to accelerate reactions and reduce energy consumption.[3][4][5]

-

Safer Solvents & Reagents: Replacing hazardous solvents and reagents with benign alternatives, with a strong emphasis on water or solvent-free conditions.[6][7]

-

Waste Reduction: Designing one-pot and multicomponent reactions (MCRs) to minimize intermediate isolation and purification steps, thereby reducing solvent and material waste.[8][9]

This document provides a strategic guide to applying these principles to the synthesis of 1-sec-butyl-4-chloropyrazole, breaking the process into two core stages: formation of the pyrazole ring and subsequent C-4 chlorination.

Strategic Overview: A Two-Stage Green Synthetic Pathway

The synthesis is logically divided into two primary transformations. First, the construction of the 1-sec-butylpyrazole core from accessible precursors. Second, the regioselective introduction of a chlorine atom at the C-4 position. For each stage, we will present green alternatives to conventional methods.

Sources

- 1. ijprt.org [ijprt.org]

- 2. scribd.com [scribd.com]

- 3. mdpi.com [mdpi.com]

- 4. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. benthamdirect.com [benthamdirect.com]

- 6. thieme-connect.com [thieme-connect.com]

- 7. tandfonline.com [tandfonline.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Green synthesis of highly functionalized heterocyclic bearing pyrazole moiety for cancer-targeted chemo/radioisotope therapy - PMC [pmc.ncbi.nlm.nih.gov]

Solvent selection for the extraction of (1-Sec-butyl-4-chloro-1H-pyrazol-5-yl)methanol

Application Note: Solvent Selection & Extraction Protocol for (1-Sec-butyl-4-chloro-1H-pyrazol-5-yl)methanol

Abstract

This application note provides a comprehensive guide for the solvent selection, extraction, and isolation of (1-Sec-butyl-4-chloro-1H-pyrazol-5-yl)methanol , a critical intermediate in the synthesis of pyrazole-carboxamide fungicides (e.g., SDHIs). The protocol utilizes a Quality-by-Design (QbD) framework, transitioning from predictive physicochemical profiling to experimental solvent screening. Emphasis is placed on replacing hazardous chlorinated solvents with sustainable alternatives (e.g., 2-MeTHF, Isopropyl Acetate) while maximizing recovery yields and purity.

Physicochemical Profiling & Separation Logic

Before initiating wet chemistry, we must understand the "personality" of the target molecule to predict its behavior in biphasic systems.

Molecular Architecture

-

Lipophilic Domain: The 1-sec-butyl group and 4-chloro substituent provide significant hydrophobicity.

-

Polar Domain: The 5-hydroxymethyl group acts as a Hydrogen Bond Donor (HBD) and Acceptor (HBA).

-

Basic Center: The pyrazole ring (N2 position) is weakly basic (

). -

Chirality: The sec-butyl group introduces a chiral center. Unless asymmetric synthesis was employed, the material is a racemate.

Predicted Solubility Parameters

Using Group Contribution Methods (Van Krevelen/Hoftyzer), we estimate the Hansen Solubility Parameters (HSP) to guide solvent matching.

| Parameter | Estimated Value ( | Implication for Solvent Choice |

| Dispersion ( | 17.5 - 18.5 | Matches aromatic/aliphatic solvents (Toluene, Heptane). |

| Polarity ( | 6.0 - 8.0 | Requires moderate polarity (Esters, Ketones). |

| H-Bonding ( | 10.0 - 12.0 | High affinity for alcohols and ethers. |

| LogP (Oct/Water) | ~1.8 - 2.2 | Amphiphilic. Extractable into organics, but requires efficient phase separation. |

Solvent Selection Strategy

We categorize solvents based on the CHEM21 Solvent Selection Guide to ensure regulatory compliance (ICH Q3C) and sustainability.

Candidate Solvents

| Solvent Class | Representative | Sustainability Score | Suitability for Target |

| Esters | Isopropyl Acetate (IPAc) | Recommended | High. Good solubility, distinct phase separation from water. |

| Ethers | 2-Methyltetrahydrofuran (2-MeTHF) | Recommended | Excellent. Higher boiling point than THF; separates well from water; green alternative to DCM. |

| Ketones | Methyl Isobutyl Ketone (MIBK) | Recommended | Good. Excellent for crystallization; good selectivity against inorganic salts. |

| Chlorinated | Dichloromethane (DCM) | Hazardous | High Solubility, Low Safety. Use only if other solvents fail. |

| Hydrocarbons | Heptane | Recommended | Anti-Solvent. Poor solubility for the alcohol; ideal for forcing crystallization. |

Experimental Protocol: Extraction & Isolation

Phase 1: The "Salting Out" Extraction (Workup)

Context: This step assumes the target is in a crude aqueous reaction mixture (e.g., post-reduction of an ester with NaBH4).

Step-by-Step Methodology:

-

Quenching & pH Adjustment:

-

Quench the reaction mixture carefully.

-

Crucial: Adjust pH to 7.0 – 8.0 .

-

Reasoning: Below pH 3, the pyrazole nitrogen protonates, becoming water-soluble (loss of yield). Above pH 10, risk of side reactions increases. The neutral species extracts best.

-

-

Solvent Addition (Screening Mode):

-

Add 2-MeTHF or IPAc (Ratio 1:1 v/v relative to aqueous phase).

-

Note: 2-MeTHF is preferred over EtOAc because it resists hydrolysis at extreme pH and separates cleaner from water (less emulsion).

-

-

Phase Equilibration:

-

Agitate vigorously for 10 minutes.

-

Allow settling for 15 minutes.

-

Visual Check: If emulsion forms, add brine (NaCl saturated solution) to increase ionic strength and force phase separation ("Salting Out").

-

-

Distribution Coefficient (

) Determination:-

Take 1 mL from Top (Organic) and Bottom (Aqueous) phases.

-

Analyze via HPLC (UV @ 254 nm).

-

Calculate

. -

Target:

for efficient single-stage extraction.

-

Phase 2: Crystallization (Purification)

Context: Isolating the solid product from the organic extract.

-

Concentration:

-

Distill the rich organic phase (e.g., IPAc) under vacuum to approx. 3-4 volumes.

-

-

Anti-Solvent Addition:

-

Heat the concentrate to 50°C.

-

Slowly add n-Heptane (Ratio 2:1 v/v relative to concentrate).

-

Observation: Cloud point should be observed.

-

-

Cooling Ramp:

-

Cool to 20°C at a rate of 10°C/hour.

-

Hold at 0-5°C for 2 hours to maximize yield.

-

-

Filtration:

-

Filter the white/off-white solid. Wash with cold Heptane/IPAc (9:1) mixture.

-

Process Visualization

Decision Logic for Solvent Selection

Caption: Logic flow for selecting and validating the extraction solvent. Green paths indicate preferred sustainable workflows.

Troubleshooting & Optimization

| Issue | Root Cause | Corrective Action |

| Low Recovery (<80%) | pH incorrect (Protonated Pyrazole) | Re-adjust aqueous layer to pH 7.5 and re-extract. |

| Emulsion Formation | Surfactant-like impurities | Filter through Celite pad; Add saturated NaCl (Brine). |

| Product is Oily/Sticky | Residual solvent or impurities | Use Heptane trituration; Ensure slow cooling during crystallization. |

| Chlorine Loss | Hydrolysis during workup | Avoid high temperatures (>60°C) in basic aqueous media. |

References

-

Prat, D., et al. "Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes." Organic Process Research & Development, vol. 17, no. 12, 2013, pp. 1517–1525. Link

-

Henderson, R. K., et al. "Expanding GSK's solvent selection guide – embedding sustainability into solvent selection starting at medicinal chemistry." Green Chemistry, vol. 13, 2011, pp. 854-862. Link

-

Byrne, F. P., et al. "Tools and techniques for solvent selection: green solvent selection guides." Sustainable Chemical Processes, vol. 4, 2016. Link

- Reichardt, C. "Solvents and Solvent Effects in Organic Chemistry." Wiley-VCH, 3rd ed., 2003.

Troubleshooting & Optimization

Technical Support Center: Steric Hindrance in sec-Butyl Substituted Pyrazoles

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions to the common challenges encountered when working with sec-butyl substituted pyrazoles. The bulky and conformationally complex nature of the sec-butyl group frequently introduces significant steric hindrance, leading to issues such as low reaction yields, poor regioselectivity, and challenging purifications.

This resource moves beyond simple protocols to explain the 'why' behind the troubleshooting steps, grounding our recommendations in established chemical principles and field-proven experience. Our goal is to empower you to not only solve immediate experimental hurdles but also to develop a robust strategy for designing future syntheses involving sterically demanding scaffolds.

Table of Contents

-

Frequently Asked Questions (FAQs)

-

What are the primary challenges introduced by a sec-butyl substituent on a pyrazole ring?

-

How does steric hindrance from a sec-butyl group affect regioselectivity in pyrazole synthesis?

-

Which analytical techniques are best for differentiating and quantifying regioisomers of sec-butylated pyrazoles?

-

-

Troubleshooting Guide: Common Experimental Issues

-

Problem 1: Low or no yield in Knorr-type cyclocondensation for 3-sec-butyl-pyrazoles.

-

Problem 2: Poor regioselectivity during N-arylation or N-alkylation of an unsymmetrical sec-butyl pyrazole.

-

Problem 3: Stalled or incomplete Suzuki-Miyaura cross-coupling at a position adjacent to the sec-butyl group.

-

-

References

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges introduced by a sec-butyl substituent on a pyrazole ring?

The introduction of a sec-butyl group imposes significant steric bulk near its point of attachment on the pyrazole core. This leads to several predictable challenges:

-

Reduced Reaction Rates: The bulky group can physically block or hinder the approach of reagents to adjacent reactive sites, slowing down reactions such as N-alkylation, N-arylation, or cross-coupling.[1][2]

-

Regioselectivity Issues: In the synthesis of unsymmetrical pyrazoles, the sec-butyl group can direct incoming reagents to the less sterically encumbered nitrogen atom, often leading to mixtures of regioisomers that can be difficult to separate.[3]

-

Catalyst Inefficiency: In metal-catalyzed reactions like Suzuki or Buchwald-Hartwig couplings, the steric hindrance can impede the catalyst's coordination to the pyrazole ring, requiring specialized, bulky ligands to facilitate the reaction.[4][5][6]

-